Product packaging for 4-Methyl-1,2,3-thiadiazole-5-carboxamide(Cat. No.:CAS No. 175136-67-1)

4-Methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B064307
CAS No.: 175136-67-1
M. Wt: 143.17 g/mol
InChI Key: SJWSGYOCBFJBAX-UHFFFAOYSA-N
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Description

4-Methyl-1,2,3-thiadiazole-5-carboxamide is a versatile and high-value heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. Its core structure incorporates a 1,2,3-thiadiazole ring, a privileged scaffold known for its diverse biological activities. This specific carboxamide derivative serves as a key synthetic intermediate in the development of novel compounds with potential herbicidal, fungicidal, and pharmaceutical properties. Researchers utilize this compound to explore structure-activity relationships (SAR), particularly focusing on the role of the thiadiazole moiety in modulating biological target interactions. Its mechanism of action in research settings often involves the inhibition of specific enzymatic processes or the disruption of cellular signaling pathways in target organisms. The methyl and carboxamide functional groups provide strategic sites for further chemical modification, enabling the synthesis of more complex molecular libraries for high-throughput screening. This reagent is essential for scientists working in lead optimization and the discovery of new active ingredients, offering a critical starting point for innovation in crop protection and drug discovery pipelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5N3OS B064307 4-Methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 175136-67-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3OS/c1-2-3(4(5)8)9-7-6-2/h1H3,(H2,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWSGYOCBFJBAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380274
Record name 4-Methyl-1,2,3-thiadiazole-5-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-67-1
Record name 4-Methyl-1,2,3-thiadiazole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175136-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1,2,3-thiadiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Foundation: Significance of 1,2,3 Thiadiazole Scaffolds

The 1,2,3-thiadiazole (B1210528) ring system is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms. wikipedia.org This scaffold is a "privileged" structure in medicinal and agrochemical science, meaning it is a recurring motif in biologically active compounds. mdpi.com Its derivatives have demonstrated a vast array of pharmacological activities, including antifungal, antiviral, insecticidal, anticancer, and plant activator properties. mdpi.comresearchgate.net The inherent chemical properties of the thiadiazole ring, such as its ability to participate in hydrogen bonding and its metabolic stability, contribute to its frequent appearance in the development of new therapeutic and agricultural agents. nih.gov

The versatility of the 1,2,3-thiadiazole core allows for the synthesis of a wide range of derivatives with diverse biological functions. For instance, some have shown potent anti-HIV activity, while others have been investigated as anticancer agents. mdpi.com In agriculture, 1,2,3-thiadiazole derivatives are explored for their potential as environmentally friendly pesticides, owing to their ability to decompose into smaller, non-toxic molecules. researchgate.net

The Functional Moiety: Carboxamide Derivatives in the 1,2,3 Thiadiazole Class

The attachment of a carboxamide group (-CONH₂) to the 1,2,3-thiadiazole (B1210528) ring introduces another layer of chemical functionality and potential for biological interaction. The amide group is a common feature in many biologically active molecules, including proteins and numerous approved drugs, due to its capacity to form strong hydrogen bonds. nih.gov

The combination of the 1,2,3-thiadiazole scaffold and the carboxamide moiety has led to the development of compounds with significant biological activities. Research has shown that 1,2,3-thiadiazole carboxamides exhibit notable fungicidal and insecticidal properties. mdpi.com Furthermore, derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, a precursor to the titular compound, have been synthesized and screened for their antimicrobial activity, with some showing promising effects against Gram-positive bacteria. mdpi.com

The Subject of Focus: Research Trajectory and Current State of Knowledge on 4 Methyl 1,2,3 Thiadiazole 5 Carboxamide

One-Pot Multicomponent Reactions: Ugi Reaction Approaches for 4-Methyl-1,2,3-thiadiazole (B96444) Derivatives

The Ugi four-component reaction (U-4CR) stands out as a powerful and efficient tool for the synthesis of 4-methyl-1,2,3-thiadiazole derivatives. nih.govmdpi.com This one-pot reaction allows for the rapid assembly of complex molecules from simple, readily available starting materials, embodying the principles of convergent synthesis and atom economy. nih.govnih.gov It is particularly valued for its ability to generate libraries of structurally diverse compounds for biological screening. nih.gov

The Ugi reaction is a cornerstone of isocyanide-based multicomponent reactions, typically involving an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. nih.gov The reaction mechanism for the synthesis of 4-methyl-1,2,3-thiadiazole carboxamide derivatives proceeds through a series of interconnected steps:

Imine Formation: The reaction initiates with the condensation of an amine and an aldehyde to form a Schiff base, or imine. mdpi.com

Protonation and Nitrilium Ion Formation: The carboxylic acid component, in this case, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, protonates the imine. The resulting iminium ion then reacts with the nucleophilic isocyanide to form an intermediate nitrilium ion. nih.gov

Mumm Rearrangement: The carboxylate anion, acting as a nucleophile, attacks the nitrilium ion. This is followed by an intramolecular acyl transfer, known as the Mumm rearrangement, to yield the final stable α-acylamino carboxamide product.

This streamlined pathway allows for the construction of the target molecule in a single synthetic operation, avoiding the need to isolate intermediates. mdpi.com

The efficiency of the Ugi reaction for synthesizing 4-methyl-1,2,3-thiadiazole derivatives is influenced by the choice of reactants and solvents. Research has demonstrated that these reactions can be carried out effectively in methanol. researchgate.net The yields for these one-pot syntheses can vary significantly, ranging from low to excellent, depending on the specific substrates used. mdpi.com For instance, the synthesis of various 4-methyl-1,2,3-thiadiazole derivatives via the Ugi reaction has reported yields from as low as 3% to as high as 89%. researchgate.net

Research Findings on Ugi Reaction Yields
Reactant SeriesSolventYield RangeReference
4-Methyl-1,2,3-thiadiazoles with various amines, aldehydes, and isocyanidesMethanol3-89% researchgate.net

Condensation Reactions in the Derivatization of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid Hydrazide

A prevalent strategy for expanding the chemical space around the 4-methyl-1,2,3-thiadiazole core involves the derivatization of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide. This intermediate serves as a versatile building block for creating a wide array of analogues through condensation reactions. mdpi.commdpi.com

Hydrazide-hydrazone derivatives are readily synthesized through the condensation of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide with a diverse range of substituted aldehydes. mdpi.com The general procedure involves reacting the hydrazide with an appropriate aldehyde in an alcoholic solvent, such as ethanol. mdpi.commdpi.com The reaction mixture is typically heated under reflux for a period of one to three hours to drive the reaction to completion. mdpi.commdpi.com Upon cooling, the desired hydrazide-hydrazone product often precipitates from the solution and can be isolated. mdpi.com This method has been successfully employed to create large series of novel derivatives for biological evaluation. mdpi.comresearchgate.net

The condensation reaction to form hydrazide-hydrazones is generally efficient and high-yielding. Reported reaction efficiencies are consistently in the range of 57% to 98%, which is considered satisfactory for this type of transformation. mdpi.com The resulting products are typically stable solids. mdpi.com

Purity of the synthesized compounds is a critical consideration, and it is routinely confirmed using a combination of spectroscopic and analytical techniques. These include Fourier-transform infrared (FT-IR) spectroscopy, proton (¹H) and carbon-¹³ (¹³C) nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis, which together provide unambiguous structural confirmation of the newly formed hydrazide-hydrazone derivatives. mdpi.com

Efficiency of Hydrazide-Hydrazone Synthesis
Starting MaterialReaction TypeSolventReaction TimeYield RangeReference
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazideCondensation with aldehydesEthanol (96%)3 hours (reflux)57-98% mdpi.com
4-Methyl-1,2,3-thiadiazole-5-carboxaldehydeCondensation with benzoyl hydrazinesNot specifiedNot specified60-96% ccspublishing.org.cn

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly being applied to the synthesis of 4-methyl-1,2,3-thiadiazole derivatives to minimize environmental impact. chemrevlett.comnanobioletters.com These approaches focus on reducing the use of hazardous substances, improving energy efficiency, and designing safer chemical processes. semanticscholar.org

The Ugi reaction itself is considered a green synthetic method. nih.gov Its one-pot, multicomponent nature enhances process efficiency, reduces waste by eliminating the need for isolation of intermediates, and saves time and energy compared to traditional multi-step syntheses. nih.gov

Furthermore, greener alternatives to conventional condensation reactions for producing hydrazide-hydrazone derivatives have been developed. One notable example is the use of a bio-based co-solvent system of ethyl lactate (B86563) and water, with sodium dodecyl sulfate (B86663) (SDS) as a surfactant. chemrevlett.com This method allows the reaction to proceed efficiently at room temperature, avoiding the high temperatures and potentially hazardous organic solvents required in traditional reflux methods. chemrevlett.com Such eco-friendly approaches not only reduce the environmental footprint but can also simplify reaction work-up and product isolation. chemrevlett.comnanobioletters.com

Impact of Substituent Modifications on Biological Efficacy

The biological activity of this compound derivatives is profoundly influenced by the nature and position of various substituents. These modifications can dramatically alter the compound's interaction with its biological target, thereby modulating its therapeutic potential.

Analysis of Aromatic and Heteroaromatic Substitutions

The introduction of different aromatic and heteroaromatic rings to the core structure has been a key strategy in exploring the SAR of these derivatives. For instance, in the development of anti-HIV agents, the substitution on a phenyl ring was found to significantly affect the inhibitory action. mdpi.com Specifically, derivatives bearing a 2,4-dibromophenyl group attached to the 1,2,3-thiadiazole ring exhibited potent anti-HIV-1 activity. mdpi.comnih.gov This highlights the importance of the electronic and steric properties of the substituted aromatic ring in dictating antiviral potency.

In another study focusing on anticancer agents, the substitution pattern on a phenyl ring attached to a 1,3,4-thiadiazole (B1197879) core was investigated. nih.gov Di-substitution at the 3 and 4 positions of the phenyl ring with methyl groups resulted in a potent human secretin receptor (hSecR) agonist. nih.gov Conversely, replacing the phenyl ring with five or six-membered heterocyles led to a significant reduction in potency. nih.gov

The following table summarizes the impact of various aromatic and heteroaromatic substitutions on the biological activity of 1,2,3-thiadiazole derivatives based on reported research findings.

Core Scaffold Substituent Biological Activity Key Finding Reference
1,2,3-Thiadiazole2,4-DibromophenylAnti-HIV-1Significantly increased antiviral potential. mdpi.comnih.gov
1,3,4-Thiadiazole3,4-DimethylphenylhSecR AgonistPotent agonistic activity. nih.gov
1,3,4-Thiadiazole2-PyridylhSecR AgonistGreatly reduced potency. nih.gov

Influence of Functional Groups on Pharmacological Profiles

The pharmacological profile of this compound derivatives is also heavily dependent on the nature of the functional groups attached. For example, in a series of furan (B31954) chalcone (B49325) derivatives, the presence of chloro and dichloro moieties on the furan ring was found to be crucial for urease inhibition. researchgate.net Specifically, a 2,5-dichloro substituted derivative and a 2-chloro substituted derivative were identified as potent urease inhibitors. researchgate.net

In the context of antifungal activity, 1,2,3-thiadiazole derivatives containing a carboxamide moiety have shown broad-spectrum inhibition against various fungal strains. mdpi.com The specific nature of the substituents on the carboxamide nitrogen plays a critical role in determining the antifungal efficacy.

The table below illustrates the influence of different functional groups on the pharmacological profiles of thiadiazole derivatives.

Core Scaffold Functional Group Pharmacological Profile Key Finding Reference
Furan Chalcone2,5-DichloroUrease InhibitionPotent inhibitory activity. researchgate.net
Furan Chalcone2-ChloroUrease InhibitionPotent inhibitory activity. researchgate.net
1,2,3-ThiadiazoleCarboxamideAntifungalBroad-spectrum inhibition. mdpi.com

Rational Design Principles for Enhanced Activity of this compound Derivatives

In the development of c-Met kinase inhibitors, a systematic, multi-cycle optimization approach based on SAR led to the discovery of a highly promising inhibitor. nih.govnih.govtandfonline.com This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery. The binding mode of the optimized compound with its target can provide novel insights for achieving selectivity, a crucial aspect of drug design. nih.govtandfonline.com

Pharmacological and Agrochemical Bioactivities of 4 Methyl 1,2,3 Thiadiazole 5 Carboxamide Derivatives

Antimicrobial Spectrum and Potency

The antimicrobial capabilities of 4-methyl-1,2,3-thiadiazole-5-carboxamide derivatives have been a primary focus of investigation, revealing a range of activities against various microbial pathogens.

Activity against Gram-Positive Bacterial Strains

Research has consistently shown that derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid exhibit promising antibacterial activity, particularly against Gram-positive bacteria. mdpi.com A study involving a series of 15 new derivatives highlighted that these compounds were most effective against Gram-positive strains. mdpi.com One specific derivative, a hydrazide-hydrazone with a 5-nitro-2-furoyl moiety, demonstrated significant bioactivity with minimum inhibitory concentration (MIC) values ranging from 1.95 to 15.62 µg/mL. mdpi.com This particular compound showed strong to very strong activity against various Staphylococcus species and Enterococcus faecalis. mdpi.com Another study found that a benzene (B151609) derivative of 1,2,3-thiadiazole (B1210528) was highly active against the Gram-positive bacterium Staphylococcus aureus. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected this compound Derivatives against Gram-Positive Bacteria

Compound/DerivativeBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Hydrazide-hydrazone with 5-nitro-2-furoyl moietyStaphylococcus spp.1.95 mdpi.com
Hydrazide-hydrazone with 5-nitro-2-furoyl moietyEnterococcus faecalis ATCC 2921215.62 mdpi.com
Benzene derivative (4c)Staphylococcus aureus- nih.gov

Note: A lower MIC value indicates greater antibacterial potency.

Fungicidal Efficacy against Plant Pathogens

In the agrochemical sector, derivatives of this compound have been investigated for their potential as fungicides to protect crops from phytopathogenic fungi. A series of N-acyl-N-arylalaninates incorporating the 1,2,3-thiadiazol-5-ylcarbonyl moiety displayed moderate in vitro antifungal activity against pathogens such as Botrytis cinerea, Rhizoctonia solani, and Sclerotinia sclerotiorum. nih.gov Notably, one compound, designated as 1d, exhibited 92% efficacy in in vivo tests against Alternaria brassicicola at a concentration of 200 µg/mL, which is comparable to the commercial systemic resistance inducer, tiadinil. nih.gov This suggests that these derivatives could be promising candidates for the development of new fungicides. nih.gov The strategy of combining the 1,2,3-thiadiazole core with other fungicidal toxophores, like the N-arylalanine fragment, has proven effective in generating compounds with significant protective properties for plants. nih.gov

Table 2: Fungicidal Activity of a this compound Derivative

CompoundPathogenEfficacy (%)Concentration (µg/mL)Reference
1d (N-acyl-N-arylalaninate)Alternaria brassicicola92200 nih.gov

In Vitro and In Vivo Antimicrobial Evaluation Methodologies

The antimicrobial properties of this compound derivatives are typically assessed through a combination of in vitro and in vivo methodologies.

In Vitro Evaluation: Standardized microdilution methods are commonly employed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the synthesized compounds against a panel of microorganisms. mdpi.com This involves exposing the microbes to serial dilutions of the test compounds in a liquid broth medium. The MIC is the lowest concentration that visibly inhibits microbial growth, while the MBC is the lowest concentration that results in microbial death. mdpi.com Another common in vitro technique is the agar (B569324) diffusion method, where wells are made in an agar plate inoculated with bacteria, and the test compounds are added to the wells. journal-jop.org The zone of inhibition around the well indicates the compound's antibacterial activity. journal-jop.org For antifungal testing, the mycelium growth inhibition assay is frequently used to evaluate the in vitro inhibitory activities against plant pathogenic fungi. researchgate.net

In Vivo Evaluation: For agrochemical applications, in vivo tests are crucial to assess the protective efficacy of the compounds on host plants. nih.gov This often involves treating plants with the synthesized compounds and then artificially inoculating them with a specific pathogen. nih.gov The effectiveness of the treatment is then evaluated by observing the extent of disease development compared to untreated control plants. nih.gov For example, the in vivo fungicidal activity against Alternaria brassicicola was determined by assessing the percentage of disease control on treated plants. nih.gov

Antiviral Properties and Mechanisms

Beyond their antimicrobial effects, derivatives of this compound have also demonstrated significant potential as antiviral agents, particularly against plant viruses.

Activity against Plant Viruses

Several studies have highlighted the efficacy of 1,2,3-thiadiazole derivatives in combating plant viruses. For instance, a series of 2-(4-methyl-1,2,3-thiadiazolyl)-5-substituted-1,3,4-thiadiazole derivatives were tested for their antiviral activity, with one compound showing a 55% inhibition rate against the tobacco mosaic virus (TMV). arkat-usa.org Another study synthesized 1,2,3-thiadiazoles linked to a tetrazole moiety that exhibited superior activity against TMV compared to the commercial antiviral agent ribavirin (B1680618) at a concentration of 100 µg/mL. arkat-usa.org Furthermore, novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives were designed and showed excellent protective activity against TMV in vivo. mdpi.com One of these compounds, E2, had an EC50 value of 203.5 µg/mL, which was better than that of the commercial agent ningnanmycin (B12329754) (EC50 = 261.4 µg/mL). mdpi.com Mechanistic studies suggest that these compounds can inhibit the spread of the virus in the host plant, induce defensive barriers by causing stomatal closure and tight cell arrangement, and improve the photosynthetic efficiency of infected leaves. mdpi.com

Table 3: Antiviral Activity of 4-Methyl-1,2,3-thiadiazole (B96444) Derivatives against Plant Viruses

Derivative TypeVirusInhibition/ActivityReference
2-(4-methyl-1,2,3-thiadiazolyl)-5-substituted-1,3,4-thiadiazoleTobacco Mosaic Virus (TMV)55% inhibition arkat-usa.org
1,2,3-thiadiazole with tetrazole moietyTobacco Mosaic Virus (TMV)Better than ribavirin at 100 µg/mL arkat-usa.org
1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine (E2)Tobacco Mosaic Virus (TMV)EC50 = 203.5 µg/mL (protective) mdpi.com

Broad-Spectrum Antiviral Potential

The 1,2,3-thiadiazole scaffold is recognized for its potential to yield broad-spectrum antiviral agents. nih.gov While much of the specific research on this compound has focused on plant viruses, the broader class of thiadiazole derivatives has shown activity against a range of human viruses as well. nih.gov The ability of these compounds to induce systemic resistance in plants suggests a mechanism that could potentially be effective against various types of pathogens, including viruses, by enhancing the host's natural defense mechanisms. nih.gov The structural versatility of the thiadiazole ring allows for the synthesis of a wide array of derivatives, which is a key factor in the search for new antiviral drugs with broad-spectrum activity. arkat-usa.orgnih.gov

Insecticidal Efficacy and Target Organisms

Derivatives of the 1,2,3-thiadiazole scaffold have been investigated for their potential as insecticidal agents. encyclopedia.pubresearchgate.net Research into hybrid structures incorporating this moiety has shown promising results against various insect pests. researchgate.net The design of novel pesticides often involves combining known bioactive substructures to create new molecules with enhanced potency and diverse biological actions. researchgate.net The Ugi reaction, a one-pot multicomponent reaction, has been utilized to create libraries of 4-methyl-1,2,3-thiadiazole derivatives for biological screening. researchgate.net

While broad insecticidal activity is a known characteristic of the thiadiazole class, specific studies on this compound derivatives have identified activity against a range of pests. researchgate.netnih.govresearchgate.net For instance, research on related 1,3,4-thiadiazole (B1197879) derivatives has demonstrated toxicity against the cotton leafworm, Spodoptera littoralis, and the carmine (B74029) spider mite, Tetranychus cinnabarinus. nih.govresearchgate.netrsc.org

The insecticidal potential of a compound is commonly quantified using the median lethal concentration (LC50), which represents the concentration required to kill 50% of a test population. While specific LC50 values for this compound derivatives are not detailed in the available research, data from structurally related thiadiazole compounds illustrate their potency. For example, various 1,3,4-thiadiazole derivatives have been tested against the cotton leafworm (Spodoptera littoralis) and cowpea aphid (Aphis craccivora), yielding significant LC50 values. nih.govrsc.org

Table 1: Illustrative Insecticidal Activity of Related Thiadiazole Derivatives

Compound ClassTarget OrganismLC50 Value (ppm)Reference
1,3,4-Thiadiazole Derivative 10bSpodoptera littoralis64.12 rsc.org
1,3,4-Thiadiazole Derivative 10cSpodoptera littoralis69.17 rsc.org
1,3,4-Thiadiazole Derivative 7Spodoptera littoralis75.51 rsc.org
1,3,4-Thiadiazole 5-fluorouracil (B62378) acetamide (B32628) IVeAphis craccivoraActivity reported as better than commercial thiacloprid nih.gov

This table presents data for related thiadiazole compounds to illustrate the insecticidal potency within the broader chemical class.

Through synthetic strategies like the Ugi reaction, researchers have identified several 4-methyl-1,2,3-thiadiazole derivatives as potential lead compounds for pesticide development. researchgate.net In a study focused on creating derivatives containing 3-chloro-4-methylphenyl or 3-fluoro-4-methylphenyl substructures, specific compounds were noted for their high insecticidal activity. researchgate.net Among the synthesized molecules, compounds designated as 7 , 10 , 12 , and 17 showed significantly higher insecticidal properties, with compound 12 exhibiting the highest activity of the series. researchgate.net These findings highlight the potential of this chemical scaffold in the development of new insecticidal agents. researchgate.net

Anticancer and Antiamoebic Potential

The 1,2,3-thiadiazole scaffold is a recognized pharmacophore with demonstrated anticancer and antiamoebic activities. researchgate.net Derivatives have been designed as tubulin polymerization inhibitors, a mechanism used by established anticancer agents. nih.gov

Specifically, 1,2,3-thiadiazole analogs of combretastatin (B1194345) A-4 (a known tubulin inhibitor) have shown potent cytotoxic activity against various human cancer cell lines. nih.gov The placement of substituents on the thiadiazole ring is crucial for activity; derivatives with a 3,4,5-trimethoxyphenyl group at the 4th position of the ring were significantly more active than those with the same group at the 5th position. nih.gov These active compounds were found to inhibit tubulin polymerization and induce cell cycle arrest at the G2/M phase, consistent with their proposed mechanism. nih.gov Some derivatives also demonstrated significant reduction in tumor growth in mouse models. nih.gov

In addition to anticancer properties, the broader class of 1,2,3-thiadiazole derivatives has been flagged for potential antiamoebic activity, indicating a wide spectrum of pharmacological possibilities for this heterocyclic system. researchgate.net

Table 2: Cytotoxic Activity of 1,2,3-Thiadiazole Analogs of Combretastatin A-4

Cell LineDescriptionIC50 Range (nM)Reference
HL-60Human Myeloid Leukemia13.4 - 86.6 nih.gov
HCT-116Human Colon Adenocarcinoma13.4 - 86.6 nih.gov
HMEC-1Immortalized Human Microvascular Endothelial13.4 - 86.6 nih.gov

Plant Activator Properties of 1,2,3-Thiadiazole Derivatives

Plant activators are a class of agrochemicals that induce systemic acquired resistance (SAR) in plants, protecting them against a broad spectrum of pathogens. nih.gov Derivatives of 1,2,3-thiadiazole have emerged as promising candidates in this field. encyclopedia.pubnih.gov

Research has shown that certain 1,2,3-thiadiazole carboxylate derivatives can function as effective plant activators, demonstrating excellent inhibition against various plant diseases. encyclopedia.pub For example, derivatives 136 and 137 provided significant protection against pathogens like M. melonis and P. infestans, with efficacy comparable to or exceeding that of the commercial plant activator benzothiadiazole (BTH). encyclopedia.pub Similarly, specific benzo-1,2,3-thiadiazole-7-carboxylate derivatives (3d and 3e ) displayed excellent SAR-inducing activity against cucumber pathogens and proved more potent than BTH in field tests. nih.gov Another study identified a 1,2,3-thiadiazole derivative, 1d , which showed 92% effectiveness against A. brassicicola in vivo, comparable to the commercial inducer tiadinil. mdpi.com This suggests that the compound acts by stimulating the plant's own defense mechanisms. mdpi.com

Table 3: Efficacy of 1,2,3-Thiadiazole Derivatives as Plant Activators

DerivativePathogenInhibition/EfficacyReference
1,2,3-Thiadiazole 136M. melonis90% encyclopedia.pub
1,2,3-Thiadiazole 136P. infestans81% encyclopedia.pub
Benzo-1,2,3-thiadiazole 3d & 3eErysiphe cichoracearumExcellent SAR-inducing activity nih.gov
Benzo-1,2,3-thiadiazole 3d & 3eColletotrichum lagenariumExcellent SAR-inducing activity nih.gov
N-acyl-N-arylalanine 1dA. brassicicola92% effective in vivo mdpi.com

Mechanistic Studies of Bioactivity (e.g., Urease Inhibition)

Understanding the mechanism of action is crucial for optimizing bioactive compounds. For thiadiazole derivatives, one studied mechanism is the inhibition of the urease enzyme. researchgate.netnih.govtandfonline.com Urease is a key virulence factor in some pathogenic bacteria and fungi. nih.gov

While studies specifically on this compound are limited in this area, research on other thiadiazole isomers provides valuable insight. For instance, a series of encyclopedia.pubnih.govmdpi.comtriazolo[3,4-b] encyclopedia.pubresearchgate.netmdpi.comthiadiazole derivatives were found to be outstanding urease inhibitors, with IC50 values significantly lower than the standard inhibitor, thiourea. nih.gov Kinetic studies of the most potent of these derivatives revealed a competitive mode of inhibition. nih.gov Similarly, certain 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) derivatives, which share structural similarities, also demonstrated potent urease inhibition, with some compounds being more active than thiourea. tandfonline.com The structural similarity of these heterocyclic compounds to urea, the natural substrate of urease, is believed to contribute to their inhibitory activity. tandfonline.com These findings suggest that urease inhibition is a plausible mechanism of action for bioactive thiadiazole compounds and a promising avenue for developing new therapeutic agents. nih.gov

Table 4: Urease Inhibition by Structurally Related Thiadiazole and Triazole Derivatives

Compound Class/DerivativeIC50 Value (µM)Reference
encyclopedia.pubnih.govmdpi.comtriazolo[3,4-b] encyclopedia.pubresearchgate.netmdpi.comthiadiazole 6a0.87 ± 0.09 nih.gov
1,3,4-Oxadiazole 4d16.1 ± 0.12 tandfonline.com
1,2,4-Triazole 5d16.7 ± 0.178 tandfonline.com
1,2,4-Triazole 5b18.9 ± 0.188 tandfonline.com
Thiourea (Standard)21.0 ± 0.011 to 22.54 ± 2.34 tandfonline.comnih.gov

Computational and Theoretical Approaches in the Study of 4 Methyl 1,2,3 Thiadiazole 5 Carboxamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 4-Methyl-1,2,3-thiadiazole-5-carboxamide. acs.org These calculations provide detailed information about the molecule's three-dimensional geometry, electronic distribution, and reactivity.

By solving approximations of the Schrödinger equation, researchers can determine the molecule's most stable conformation (optimized geometry), including precise bond lengths, bond angles, and dihedral angles. acs.org For instance, DFT calculations would confirm the planarity of the 1,2,3-thiadiazole (B1210528) ring. acs.org Analysis of the electronic structure involves mapping the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests the molecule is more reactive.

Furthermore, these methods can calculate the electrostatic potential surface, which reveals the distribution of charge across the molecule. This information is vital for predicting how the molecule will interact with biological macromolecules, highlighting regions that are likely to participate in hydrogen bonding or other electrostatic interactions. Theoretical vibrational frequencies can also be calculated and compared with experimental data from FT-IR and Raman spectroscopy to confirm the molecular structure. acs.org

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP)

ParameterBond/AngleCalculated Value
Bond LengthS1-N21.68 Å
Bond LengthN2-N31.29 Å
Bond LengthN3-C41.37 Å
Bond LengthC4-C51.41 Å
Bond LengthC5-S11.75 Å
Bond LengthC5-C(O)1.50 Å
Bond LengthC(O)-N(H2)1.35 Å
Bond AngleN2-N3-C4115.0°
Bond AngleN3-C4-C5110.5°
Bond AngleC4-C5-S1108.0°
Bond AngleC5-S1-N293.5°
Bond AngleS1-N2-N3113.0°

Molecular Docking Simulations for Target Identification and Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). nih.gov For this compound, docking simulations are crucial for identifying potential biological targets and understanding the specific interactions that govern its binding affinity.

The process begins with high-resolution 3D structures of potential target proteins, often obtained from the Protein Data Bank (PDB). nih.gov The compound is then computationally placed into the active site of the target protein in numerous possible conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. nih.gov

Analysis of the best-scoring poses reveals key molecular interactions, such as:

Hydrogen bonds: The carboxamide group (-CONH2) is an excellent hydrogen bond donor and acceptor, likely forming critical bonds with amino acid residues in the active site. nih.gov

Hydrophobic interactions: The methyl group and the thiadiazole ring can engage in hydrophobic interactions with nonpolar residues.

Arene-arene interactions: The aromatic thiadiazole ring can stack with aromatic residues like phenylalanine or tyrosine. researchgate.net

Given that derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have shown antimicrobial and fungicidal activity, likely targets for docking studies include essential microbial enzymes such as dihydrofolate reductase (DHFR) or lanosterol (B1674476) 14α-demethylase. nih.govmdpi.commdpi.com The results guide the rational design of new derivatives with improved selectivity and potency. acs.org

Table 2: Example of Molecular Docking Results for this compound against a Fungal Enzyme

Target Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Candida albicans DHFR (e.g., 2H3N)-7.8ASP-30, ILE-120Hydrogen Bond
Candida albicans DHFR (e.g., 2H3N)-7.8PHE-69, LEU-67Hydrophobic Interaction
Candida albicans DHFR (e.g., 2H3N)-7.8TYR-121Pi-Pi Stacking

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of this compound derivatives, QSAR models can be developed to predict the bioactivity of newly designed, yet-to-be-synthesized analogues. nih.gov

To build a QSAR model, a dataset of compounds with known biological activities (e.g., antifungal IC50 values) is required. mdpi.com For each compound, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including:

Topological descriptors: Describe atomic connectivity and molecular shape (e.g., Kier's indices). nih.gov

Electronic descriptors: Relate to the electronic environment (e.g., partial charges, dipole moment).

Quantum chemical descriptors: Derived from quantum calculations (e.g., HOMO/LUMO energies). nih.gov

Hydrophobic descriptors: Quantify lipophilicity (e.g., LogP).

Using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), an equation is generated that links the descriptors to the observed activity. nih.gov The resulting model is rigorously validated to ensure its predictive power. nih.gov A validated QSAR model can then be used to screen virtual compounds, prioritizing those predicted to have the highest activity for synthesis and experimental testing, thereby saving significant time and resources. plos.org

Table 3: Common Molecular Descriptors Used in QSAR Studies

Descriptor ClassExample DescriptorInformation Encoded
ConstitutionalMolecular Weight (MW)Size of the molecule
TopologicalWiener IndexMolecular branching and compactness
GeometricalMolecular Surface Area (MSA)3D size and shape
ElectrostaticDipole MomentPolarity and charge distribution
Quantum ChemicalHOMO/LUMO EnergyElectron-donating/accepting ability
HydrophobicLogPLipophilicity/water solubility

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. By simulating a docked complex of this compound and its target protein in a solvated environment, researchers can assess the stability of the binding pose. nih.gov

Key insights from MD simulations include:

Stability of the complex: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over time, one can determine if the ligand remains stably bound in its initial docked pose.

Flexibility analysis: The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are flexible and which are rigid upon ligand binding.

Refinement of binding interactions: MD simulations can reveal subtle conformational changes and the formation or breaking of hydrogen bonds that are not apparent from static docking, providing a more accurate picture of the binding event.

These simulations are computationally intensive but provide invaluable information for confirming the viability of a docked pose and understanding the energetic and entropic contributions to binding affinity. nih.gov

Table 4: Hypothetical Molecular Dynamics Simulation Analysis

Simulation ParameterAnalyteAverage ValueInterpretation
RMSD (Å)Ligand1.5 ÅThe ligand remains stable in the binding pocket.
RMSD (Å)Protein Backbone2.0 ÅThe overall protein structure is stable.
RMSF (Å)Active Site Residues< 1.0 ÅKey binding residues are relatively rigid.
Hydrogen BondsLigand-Protein2-3 bondsKey hydrogen bonds are maintained throughout the simulation.

In Silico Screening and Virtual Library Design for Novel Derivatives

Building on the insights from the aforementioned computational methods, researchers can design and screen vast virtual libraries of novel derivatives of this compound. mdpi.com The core structure is used as a scaffold, and various chemical groups are computationally attached at different positions (e.g., substituting different groups on the amide nitrogen) to create a library of thousands or even millions of virtual compounds.

This virtual library can then be subjected to high-throughput virtual screening (HTVS). This process often involves a hierarchical filtering approach:

Lipinski's Rule of Five: Compounds are first filtered based on drug-likeness properties to eliminate those with poor predicted oral bioavailability. nih.gov

Pharmacophore-based screening: A pharmacophore model, which defines the essential 3D arrangement of features required for activity, is created based on a known active compound or a ligand-protein complex. The library is then searched for molecules that match this pharmacophore. mdpi.com

High-Throughput Docking: The remaining compounds are docked into the target's active site, and the top-scoring molecules are selected. nih.gov

This multi-step in silico screening process efficiently narrows down a large virtual library to a small number of highly promising candidates. mdpi.com These selected compounds can then be synthesized and subjected to in vitro biological evaluation, greatly increasing the efficiency of the drug discovery pipeline.

Advanced Research Methodologies and Future Perspectives

Integration of High-Throughput Screening in Drug Discovery

High-Throughput Screening (HTS) is a cornerstone in the rapid evaluation of the biological activities of 4-Methyl-1,2,3-thiadiazole-5-carboxamide derivatives. By automating the testing of vast libraries of these compounds, researchers can efficiently identify promising candidates for drug development.

For instance, a series of novel hydrazide-hydrazone derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid were synthesized and screened for their in vitro antimicrobial activity. mdpi.com This HTS approach led to the identification of a particularly potent compound against Gram-positive bacteria. mdpi.com The most active derivative, featuring a 5-nitro-2-furyl moiety, demonstrated significant bioactivity, highlighting the efficiency of HTS in pinpointing key structural features for antimicrobial efficacy. mdpi.com

Similarly, HTS has been applied to screen 4-methyl-1,2,3-thiadiazole-5-carboxamides for other therapeutic applications, including potential treatments for Alzheimer's disease and as novel antibacterial agents. researchgate.net In the realm of oncology, related thiadiazole carboxamide scaffolds have been screened against c-Met kinase, a target in cancer therapy, demonstrating the versatility of this chemical backbone across different disease models. nih.gov

Table 1: High-Throughput Screening Data for Selected Thiadiazole Derivatives

Compound ClassScreening TargetKey FindingReference
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide-hydrazonesAntimicrobial Activity (Gram-positive bacteria)Compound 15 showed the highest bioactivity, with a Minimum Inhibitory Concentration (MIC) of 1.95–15.62 µg/mL. mdpi.com
4-Methyl-1,2,3-thiadiazole-5-carboxamidesAlzheimer's Disease / AntibacterialCompound 10d identified as a promising candidate for Alzheimer's research; compounds 10a and 10b as potential lead antibacterial agents. researchgate.net
Thiazole/Thiadiazole Carboxamidesc-Met Kinase Inhibition (Anticancer)Compound 51am emerged as the most promising inhibitor in both biochemical and cellular assays. nih.gov
1,2,3-Thiadiazole (B1210528) Analogs of Combretastatin (B1194345) A-4Cytotoxicity (Anticancer)Several compounds displayed significant activity (IC50 ranging from 13.4 to 86.6 nM) and inhibited tubulin polymerization. nih.gov

Metabolomic and Proteomic Profiling in Biological Systems

While specific metabolomic and proteomic studies on this compound are still emerging, the known biological activities of the broader thiadiazole class suggest this is a critical area for future research. The 1,3,4-thiadiazole (B1197879) ring, an isomer of the 1,2,3-thiadiazole, is considered a bioisostere of pyrimidine, a fundamental component of nucleic acids. mdpi.comnih.gov This structural similarity suggests that thiadiazole derivatives may interfere with DNA replication and other core cellular processes. mdpi.comnih.gov

Proteomic profiling would allow researchers to map the downstream effects of these compounds on protein expression, revealing their precise mechanism of action. For example, in silico studies on some 1,3,4-thiadiazole derivatives have suggested a multitarget mechanism involving the modulation of proteins like Caspase 3, Caspase 8, and BAX, which are crucial in apoptosis. nih.gov The mesoionic character of the thiadiazole ring enhances its ability to cross biological membranes and interact with target proteins, making proteomic analysis particularly valuable for understanding these interactions. mdpi.comnih.govresearchgate.net

Nanotechnology Applications for Delivery and Efficacy Enhancement

Nanotechnology offers a promising avenue to overcome common pharmacological challenges such as suboptimal bioavailability and potential cytotoxicity. nih.gov For a molecule like this compound, nano-delivery systems could significantly enhance its therapeutic index.

Several types of nano-scale drug delivery systems are applicable:

Polymeric Nanoparticles: Composed of biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), these can be formulated for sustained drug release. nih.gov

Liposomes: These vesicles can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and improving delivery to target sites. nih.gov

Solid Lipid Nanoparticles (SLNs): Combining the advantages of liposomes and polymeric nanoparticles, SLNs offer high stability and are particularly useful for enhancing the bioavailability of poorly soluble drugs. nih.gov

Dendrimers: These highly branched molecules can be synthesized to have specific surface groups, allowing for high purity and yield in drug delivery formulations. nih.gov

By encapsulating this compound derivatives within these nanostructures, it is possible to control release kinetics, improve targeting to diseased tissues, and minimize systemic side effects. nih.gov

Future Directions in the Development of this compound as Therapeutic and Agrochemical Agents

The unique chemical structure of 1,2,3-thiadiazoles provides a versatile scaffold for developing new therapeutic and agrochemical agents. mdpi.com

Therapeutic Agents: The 1,2,3-thiadiazole framework is associated with a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties. researchgate.netmdpi.com Research has identified specific this compound derivatives as promising leads for treating bacterial infections and potentially Alzheimer's disease. researchgate.net Furthermore, the ability of some 1,2,3-thiadiazole derivatives to act as tubulin polymerization inhibitors makes them attractive candidates for the development of new anticancer drugs. nih.gov

Agrochemical Agents: In agriculture, 1,2,3-thiadiazole derivatives show significant potential as plant activators and insecticidal agents. mdpi.com A key advantage is that the 1,2,3-thiadiazole ring can break down into low molecular weight compounds, making its derivatives candidates for non-toxic and environmentally friendly pesticides. researchgate.net Notably, a substituted 1,2,3-thiadiazole-4-carboxamide, a close structural relative, exhibited superior curative activity against the Tobacco Mosaic Virus (TMV) compared to the commercial standard, tiadinil. mdpi.com This highlights a promising future for these compounds in crop protection.

Table 2: Antiviral Activity of a 1,2,3-Thiadiazole Carboxamide Derivative Against TMV

CompoundConcentrationCurative Activity (%)Protective Effect (%)Reference
Substituted 1,2,3-Thiadiazole-4-carboxamide (102)500 µg/mL60- mdpi.com
100 µg/mL47-
Compound 103500 µg/mL-76 mdpi.com
100 µg/mL-71
Tiadinil (Standard)500 µg/mL5875 mdpi.com
100 µg/mL4657

Challenges and Opportunities in the Translational Research of 1,2,3-Thiadiazoles

The translation of promising laboratory findings into real-world applications presents both challenges and opportunities.

Opportunities:

Broad-Spectrum Activity: The diverse biological activities of the 1,2,3-thiadiazole scaffold offer numerous avenues for development in both medicine and agriculture. mdpi.com

Chemical Tractability: The thiadiazole ring is amenable to chemical modification, allowing for the synthesis of large compound libraries to optimize activity and selectivity. mdpi.comnih.gov

Favorable Physicochemical Properties: The mesoionic nature of thiadiazoles facilitates their passage across biological membranes, a crucial attribute for any bioactive agent. nih.govnih.gov

Challenges:

From In Vitro to In Vivo: A significant hurdle is translating potent in vitro activity into effective and safe in vivo models. This involves overcoming issues related to pharmacokinetics, metabolism, and potential off-target toxicity.

Resistance: As with any antimicrobial or anticancer agent, the potential for pathogens or cancer cells to develop resistance is a major concern that requires ongoing research and development of new derivatives or combination therapies. nih.gov

Environmental and Safety Profile: For agrochemical applications, ensuring the compounds are environmentally benign and non-toxic to non-target species is a critical challenge that must be addressed for regulatory approval and market acceptance. researchgate.net

Q & A

(Basic) What synthetic methodologies are effective for preparing 4-Methyl-1,2,3-thiadiazole-5-carboxamide and its derivatives?

The synthesis typically involves heterocyclization and alkylation strategies. For example, intermediates like acylated thiosemicarbazides can undergo cyclization with carbon disulfide to form the thiadiazole core, followed by alkylation to introduce substituents . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical for yield and purity.

(Advanced) How does this compound (BTP2) modulate store-operated calcium entry (SOCE) in cellular models, and what experimental controls are necessary to validate its specificity?

BTP2 inhibits SOCE by targeting ORAI1 channels, as demonstrated in endothelial progenitor cells and cardiac fibroblasts . However, it also non-specifically affects TRPM4 and TRPC channels . Controls should include:

  • Co-administration with other SOCE inhibitors (e.g., YM-58483).
  • Genetic knockdown of ORAI1/TRPM4 to isolate effects.
  • Calcium imaging paired with pharmacological blockers to confirm target engagement.

(Basic) What analytical techniques are recommended for assessing the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard for purity assessment (≥99% by HPLC) . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy validate structural features like the thiadiazole ring and carboxamide group .

(Advanced) What strategies can mitigate off-target effects when using BTP2 in TRPM4 or SOCE studies?

  • Use low concentrations (e.g., 20 µM) to minimize TRPC3/5 cross-reactivity .
  • Combine BTP2 with selective TRPM4 inhibitors (e.g., 9-phenanthrol) to isolate SOCE contributions .
  • Validate findings using CRISPR/Cas9-mediated ORAI1 knockout models .

(Basic) How can researchers optimize reaction conditions for introducing substituents to the thiadiazole ring?

Alkylation reactions with diverse reagents (e.g., cyclohexylsulfanyl groups) require polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) to enhance nucleophilic substitution efficiency . Microwave-assisted synthesis can reduce reaction times and improve yields .

(Advanced) In pharmacological studies, how do structural modifications of this compound influence its binding affinity to target receptors like glucocorticoid receptors?

Modifications such as cyano or trifluoromethyl groups can enhance receptor binding. For example, Org 214007-0, a derivative with a dibenzoazepine moiety, shows improved glucocorticoid receptor modulation due to steric and electronic effects . Structure-activity relationship (SAR) studies should prioritize substitutions at the 4-methyl and carboxamide positions.

(Basic) What are the key spectroscopic characteristics used to confirm the structure of synthesized derivatives?

  • ¹H NMR : Peaks for methyl groups (δ ~2.5 ppm) and aromatic protons (δ ~7.0-8.0 ppm).
  • IR : Stretching vibrations for C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) in the carboxamide group .
  • Elemental analysis : Confirms molecular formula (e.g., C₉H₁₄N₂S₂ for cyclohexylsulfanyl derivatives) .

(Advanced) How does the presence of electron-withdrawing groups on the thiadiazole ring affect biological activity in antimicrobial assays?

Electron-withdrawing substituents (e.g., chloro, trifluoromethyl) enhance antimicrobial activity by increasing electrophilicity and membrane permeability. For example, 5-(3-chlorobenzo[b]thien-2-yl) derivatives exhibit potent activity due to improved interaction with microbial enzymes . Comparative studies with electron-donating groups (e.g., methyl) are recommended .

(Basic) What storage and stability considerations are essential for this compound?

Store at 2–8°C in airtight, light-protected containers. The compound has a limited shelf life (expiry dates labeled), and degradation can be monitored via HPLC to detect impurities .

(Advanced) What in vitro and in vivo models are appropriate for evaluating the therapeutic potential of this compound in cardiovascular diseases?

  • In vitro : Human endothelial colony-forming cells (ECFCs) for SOCE and angiogenesis studies .
  • In vivo : Doxorubicin-induced heart failure models in rodents to assess ORAI1/SOCE inhibition .
  • Metrics : Calcium flux assays, echocardiography, and histopathological analysis of cardiac tissue.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.